![molecular formula C26H26ClN7O B2569099 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide CAS No. 1006001-38-2](/img/structure/B2569099.png)
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Unfortunately, specific information on the synthesis of this compound is not available from the search results. Synthesis of complex organic compounds typically involves multiple steps and requires specialized knowledge in organic chemistry .Chemical Reactions Analysis
Chemical reactions involve the breaking and forming of chemical bonds to transform reactants into products . The specific chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it is stored or used.Wissenschaftliche Forschungsanwendungen
UVB Protection in Skin Care
The compound exhibits promising protective effects against UVB-induced damage in human keratinocytes. Specifically, two carboline alkaloids—(3S,4R)-1-(β-carbolin-1-yl)-3,4,5-trihydroxy-1-pentanone (1) and 1-hydroxymethyl-β-carboline (3)—along with flavonoids vicenin-1 (8) and apigenin (20) have been found to increase cell viability and maintain skin structures in a 3D skin model. These compounds could find application in sunscreen cosmetics .
Anti-Inflammatory Properties
The compound’s derivatives, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f), exhibit anti-inflammatory activity comparable to indomethacin. These findings suggest potential applications in managing inflammatory conditions .
Skin Barrier Enhancement
In the 3D skin model, compounds 1 and 8 (vicenin-1) increased the expression of filaggrin and claudin-1, essential proteins for maintaining skin barrier function. This property could be harnessed for skin health and barrier repair .
Neuroprotection
Carboline alkaloids, including compound 1, have been investigated for their neuroprotective effects. Further research could explore their potential in treating neurodegenerative diseases .
Anticancer Activity
While not explicitly studied for this compound, the presence of carboline alkaloids warrants investigation into their potential anticancer properties. These alkaloids have shown promise in other contexts, and their effects on cancer cells could be explored .
Drug Delivery Systems
Given the compound’s unique structure, it may serve as a scaffold for drug delivery systems. Researchers could explore its use in targeted drug delivery or as a carrier for therapeutic agents .
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c1-15-6-22(31-25(35)26-10-16-7-17(11-26)9-18(8-16)12-26)34(32-15)24-21-13-30-33(23(21)28-14-29-24)20-4-2-19(27)3-5-20/h2-6,13-14,16-18H,7-12H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIASSVNVJDQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=NC6=C5C=NN6C7=CC=C(C=C7)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.